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The tables below summarize the design and quantitative data for key SNIPER(ABL) compounds from the
research. These hybrid molecules are composed of a target protein ligand linked to an E3 ubiquitin ligase

ligand [1] [2].

Table 1: Design and Composition of SNIPER(ABL) Compounds

Target Ligand E3 Ligase . . Key
Compound Name . Primary Linker
(for BCR-ABL) Ligand Reference
SNIPER(ABL)-39 Dasatinib LCL-161 Polyethylene glycol [2]
derivative (PEG) x 3
SNIPER(ABL)-062 ABLOO1 derivative  LCL-161 Information not [1]
(Compound 6) derivative specified
DAS-IAP Dasatinib LCL-161 Polyethylene glycol [3]
derivative (PEG) x 3

Table 2: In Vitro Binding Affinity (ICso, nM)

Data from Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays show how

effectively compounds bind to key proteins [1].

| Compound | ABL1 (Allosteric Site) | cIAP1 | cIAP2 | XIAP || :--- | :=-- | :=-- | :=-- | :--- | | ABL001 derivative
(3) | 35| n.d. | n.d. | n.d. | | LCL-161 derivative (4) | n.d. | 4.8 |5.7 | 67 | | SNIPER(ABL)-062 (6) | 360 | 86 |
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140 | 120 | | DAS-IAP | 1.6 | 5.3 | 4.6 | 44 | [3]| | DAS-meIAP (Negative Control) | 1.7 | >1,000 | >1,000 |

>1,000 | [3]]

Table 3: Functional Activity in K562 CML Cells

Compound

BCR-ABL Degradation
(Approx. ECso)

Suppression of
Kinase Signaling

K562 Cell Growth
Inhibition (ICso)

SNIPER(ABL)-062 (6)

SNIPER(ABL)-39

DAS-IAP

DAS-melAP (Negative
Control)

Core Experimental Protocols

30 - 100 nM [1]

100 nM [2]

~10 nM [3]

No degradation [3]

Yes (p-STAT5, p-CrkL)
[1]

Yes (p-STAT5, p-CrkL)
[2]

Yes (p-STAT5, p-CrkL)
[3]

Yes (p-STAT5, p-CrkL)
[3]

Information not
specified

Information not
specified

8.60 nM [3]

3.93 nM [3]

The following methodologies are consistently used across studies to evaluate SNIPER(ABL) compounds [2]:

¢ Cell Culture and Treatment: Use BCR-ABL-positive CML cell lines (e.g., K562, KCL-22). Culture
cells in RPMI-1640 medium supplemented with 10% FBS. Treat cells with serial dilutions of
SNIPER(ABL) compounds for specified durations (e.g., 6 hours for degradation assays, 48 hours for

growth inhibition).

e Western Blot Analysis: Lyse cells in a buffer containing Triton X-100, protease, and phosphatase
inhibitors. Measure protein concentration, separate equal amounts by SDS-PAGE, and transfer to
PVDF membranes. Probe with primary antibodies against BCR-ABL, clAP1, XIAP, phospho-STAT5,
phospho-CrkL, and corresponding total proteins, using B-actin as a loading control.

e Growth Inhibition Assay (MTS/MTT): Plate K562 cells and treat with compounds for 48-72 hours.
Add MTS reagent, measure absorbance to determine cell viability, and calculate ICso values.

¢ Mechanism Validation:

o Ubiquitin-Proteasome System (UPS) Dependency: Pre-treat cells with UPS inhibitors like
MG132 (proteasome inhibitor) or MLN7243 (E1 ubiquitin-activating enzyme inhibitor) for 1 hour
before adding the SNIPER compound to block degradation [1].
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o E3 Ligase Dependency: Use negative control compounds like DAS-melAP or
SNIPER(ABL)-64 (7) that bind the target but not IAPs, or perform gene knockdown of
clAP1/XIAP with shRNA [1] [2].

Mechanism of Action and Signaling Pathway

SNIPER(ABL) molecules work by recruiting BCR-ABL to IAP E3 ubiquitin ligases, leading to target

degradation. The diagram below illustrates this mechanism and the downstream signaling pathway.
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SNIPER(ABL) mechanism: inducing BCR-ABL degradation to block oncogenic signaling [1] [2].

Key Insights for Researchers
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e Advantage over Inhibition: A critical finding is that degradation provides more sustained anti-
leukemic effects than inhibition alone. After drug removal, cells treated with the degraders DAS-
IAP showed prolonged growth suppression and sustained reduction of BCR-ABL protein and its
signaling, unlike cells treated with the inhibitor-only control DAS-melAP or dasatinib, where signaling
and growth rapidly recovered [3].

¢ Ligand and Linker Optimization: Potent degradation activity depends on the specific combination of
the target ligand, E3 ligase ligand, and linker. Research indicates that dasatinib-based SNIPERs work
best with IAP ligands (like LCL-161 derivatives) and a PEG x 3 linker, while other ABL inhibitors like
HG-7-85-01 are more effective when paired with VHL ligands [3] [2].

¢ Allosteric Targeting: The platform is versatile. Besides the orthosteric ATP-site targeting dasatinib,
researchers have successfully developed degraders like SNIPER(ABL)-062 using allosteric ligands
(ABLOO1 derivatives) that bind to the myristoyl pocket of BCR-ABL, demonstrating the potential to
degrade targets independent of the active site [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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